Vornorexant

Description

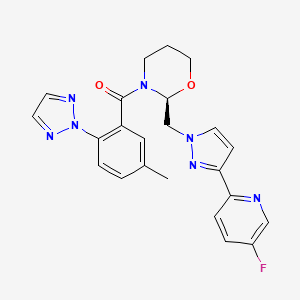

Structure

3D Structure

Properties

CAS No. |

2265899-49-6 |

|---|---|

Molecular Formula |

C23H22FN7O2 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

[(2S)-2-[[3-(5-fluoro-2-pyridinyl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |

InChI |

InChI=1S/C23H22FN7O2/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19/h3-9,11,13-14,22H,2,10,12,15H2,1H3/t22-/m0/s1 |

InChI Key |

AEZZJXJIJFSUEM-QFIPXVFZSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F |

Canonical SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Vornorexant: A Technical Guide to a Novel Dual Orexin Receptor Antagonist for Insomnia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (developmental codes: ORN-0829, TS-142) is a novel, potent, and selective dual orexin receptor antagonist (DORA) under development for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the brain's sleep-wake circuitry.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and clinical trial findings. Detailed experimental protocols for key preclinical and clinical studies are presented, along with a structured summary of all quantitative data. Signaling pathways and experimental workflows are illustrated using detailed diagrams to provide a clear and in-depth understanding of this promising new therapeutic agent.

Introduction

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, or non-restorative sleep, leading to significant daytime impairment.[1] Traditional hypnotics, which primarily target the GABA-A receptor system, are associated with side effects such as next-day drowsiness, tolerance, and dependence.[4] The discovery of the orexin system as a key regulator of arousal and wakefulness has paved the way for a new class of insomnia treatments: dual orexin receptor antagonists (DORAs). This compound is a next-generation DORA designed for rapid absorption and a short half-life, aiming to provide effective sleep induction and maintenance with a reduced risk of next-day residual effects.

Mechanism of Action: Dual Orexin Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a central promoter of wakefulness. Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in arousal, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and dorsal raphe (serotonin).

This compound acts as a competitive antagonist at both OX1R and OX2R, thereby inhibiting the downstream signaling cascades that promote wakefulness. This dual antagonism is believed to be crucial for a comprehensive sleep-promoting effect, as both receptor subtypes are involved in the regulation of the sleep-wake cycle.

Orexin Signaling Pathways

The binding of orexin-A and orexin-B to their receptors initiates a cascade of intracellular events. OX1R is primarily coupled to the Gq subclass of G-proteins, while OX2R can couple to both Gq and Gi/o proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC), leading to neuronal depolarization and increased excitability. The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase and modulate ion channel activity.

Pharmacological Profile

In Vitro Pharmacology

This compound demonstrates high affinity and potent antagonist activity at both human orexin receptors.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

| Parameter | OX1R | OX2R | Reference |

| IC50 (nM) | 1.05 | 1.27 |

Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound, highlighting its rapid absorption and elimination.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Tmax (h) | t1/2 (h) | AUC | Reference |

| Rat | 3 mg/kg (oral) | ~1.0 | ~1.0 | - | |

| Dog | 3 mg/kg (oral) | <1.0 | ~2.5 | - | |

| Human (Healthy Volunteers) | 1-30 mg (single dose) | 0.5 - 3.0 | 1.32 - 3.25 | Dose-proportional increase | |

| Human (Elderly) | 20 mg (repeated dose) | - | - | Comparable to non-elderly |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Food intake does not significantly affect the maximum plasma concentration of this compound but may increase the overall exposure (AUC).

Metabolism

This compound is extensively metabolized, primarily through oxidation. The main circulating components vary between species, with the unchanged form being predominant in dogs and cleaved metabolites (M10, M12) being major in rats. In vitro studies with human hepatocytes have shown the formation of metabolites including M1, M3, M10, and M12. The active metabolites, M1 and M3, have weaker pharmacological activity than the parent compound, and the unchanged form of this compound is considered to be the main contributor to its efficacy.

Preclinical Studies

A range of preclinical studies in animal models has demonstrated the sleep-promoting effects and safety profile of this compound.

Efficacy in Rodent Models of Insomnia

In rat polysomnogram studies, oral administration of this compound demonstrated potent sleep-promoting effects, reducing sleep onset latency and prolonging sleep time. Notably, no tolerance was observed after 14 days of daily administration. This compound was also effective in rats that had developed tolerance to the GABA-A receptor modulator, zolpidem.

Safety Pharmacology

This compound did not impair motor coordination in rats, both as a monotherapy and in combination with ethanol. This suggests a favorable safety profile with a reduced risk of next-day residual effects.

Clinical Development

This compound is currently in late-stage clinical development for the treatment of insomnia.

Phase 1 Studies in Healthy Volunteers

Phase 1 studies in healthy Japanese participants evaluated single ascending doses (1-30 mg) and multiple ascending doses (10-30 mg) of this compound. The results confirmed the rapid absorption and elimination profile of the drug. Dose-dependent increases in sleepiness-related pharmacodynamic outcomes were observed at 1 and 4 hours post-dose, with no consistent next-morning residual effects.

Phase 3 Pivotal Study in Patients with Insomnia

A Phase 3, randomized, double-blind, placebo-controlled study (NCT05453136) was conducted in Japanese patients with insomnia to evaluate the efficacy and safety of this compound.

Table 3: Key Efficacy and Safety Findings from the Phase 3 Pivotal Study of this compound in Insomnia

| Endpoint | This compound 5 mg (VOR5) | This compound 10 mg (VOR10) | Placebo | Reference |

| Change from Baseline in Subjective Sleep Latency (sSL) at Week 2 (minutes) | -10.6 (vs. placebo, p<0.001) | -10.1 (vs. placebo, p<0.001) | - | |

| Change from Baseline in Subjective Sleep Efficiency (sSE) at Week 2 (%) | 3.41 (vs. placebo, p<0.001) | 2.94 (vs. placebo, p<0.001) | - | |

| Most Common Adverse Event: Somnolence (%) | 3.1 | 3.6 | 1.5 |

No serious adverse events such as cataplexy, falls, or excessive daytime sleepiness were reported. Additionally, no withdrawal symptoms or rebound insomnia were observed during the placebo run-out period.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for human OX1 and OX2 receptors.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cell pellet is homogenized in a buffer solution and centrifuged to isolate the cell membranes.

-

Radioligand Binding: Cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Preclinical Motor Coordination Assessment (Rotarod Test)

Objective: To evaluate the effect of this compound on motor coordination and balance in rats.

Methodology:

-

Apparatus: A standard rotarod apparatus with a rotating rod is used.

-

Acclimation and Training: Rats are acclimated to the testing room and trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for several days prior to the test day.

-

Drug Administration: this compound, vehicle control, or a positive control is administered orally at a specified time before the test.

-

Testing: At predetermined time points after dosing, rats are placed on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Measurement: The latency to fall from the rod is recorded for each rat.

-

Data Analysis: The mean latency to fall is compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Phase 3 Clinical Trial for Insomnia (NCT05453136)

Objective: To evaluate the efficacy and safety of this compound in adult patients with insomnia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Key Methodological Aspects:

-

Participants: 596 adult patients diagnosed with insomnia disorder according to DSM-5 criteria.

-

Procedure:

-

Screening and Run-in: A 2-week single-blind placebo run-in period.

-

Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive this compound 5 mg, this compound 10 mg, or placebo nightly for 2 weeks.

-

Follow-up: A 1-week placebo run-out period to assess for withdrawal and rebound effects.

-

-

Primary Endpoint: Change from baseline in subjective sleep latency (sSL) at week 2, as assessed by a daily sleep diary.

-

Key Secondary Endpoint: Change from baseline in subjective sleep efficiency (sSE) at week 2, as assessed by a daily sleep diary.

-

Sleep Diary: Patients record their sleep patterns daily, including bedtime, time to fall asleep, number and duration of awakenings, and final wake-up time.

-

Safety Assessments: Monitoring of adverse events, vital signs, clinical laboratory tests, and electrocardiograms.

Conclusion

This compound is a promising novel dual orexin receptor antagonist with a pharmacological profile well-suited for the treatment of insomnia. Its potent and selective antagonism of both OX1 and OX2 receptors, combined with a rapid onset of action and short elimination half-life, offers the potential for effective sleep induction and maintenance with a minimized risk of next-day residual effects. Data from preclinical and clinical studies have demonstrated its efficacy and a favorable safety and tolerability profile. As a next-generation DORA, this compound represents a significant advancement in the therapeutic landscape for insomnia, providing a targeted approach to managing this prevalent and debilitating condition.

References

- 1. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A translational, caffeine-induced model of onset insomnia in rats and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determinants of residual effects of hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Vornorexant (ORN-0829): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent, and selective dual orexin receptor antagonist (DORA) developed by Taisho Pharmaceutical for the treatment of insomnia.[1][2][3] It is designed to have a rapid onset of action and a short pharmacokinetic half-life to minimize next-morning residual effects.[4][5] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the methodologies of pivotal studies.

Introduction: The Orexin System and Insomnia

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a central regulator of wakefulness. Orexin signaling promotes arousal and helps maintain a state of wakefulness. Consequently, antagonizing orexin receptors presents a logical therapeutic strategy for insomnia. By blocking the action of orexins, DORAs can suppress the wake drive, thereby facilitating the initiation and maintenance of sleep. This compound was developed as a DORA with a pharmacokinetic and pharmacodynamic profile optimized for treating insomnia, aiming for rapid sleep onset and a clean awakening.

Discovery and Lead Optimization

The discovery of this compound involved the design, synthesis, and structure-activity relationship (SAR) studies of a series of dual orexin 1 and 2 receptor antagonists. The optimization process focused on balancing the antagonistic activity at both orexin receptors with physicochemical properties, particularly lipophilicity, to achieve a desirable pharmacokinetic profile. This led to the identification of 3-benzoyl-1,3-oxazinane derivatives as a promising chemical class. Further refinement of this series resulted in the selection of (-)-3h, later named this compound (ORN-0829), as a clinical candidate due to its high dual orexin receptor antagonistic activity, lower lipophilicity, potent sleep-promoting effects in preclinical models, and an optimal pharmacokinetic profile with a predicted short half-life in humans.

Mechanism of Action

This compound functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors. By binding to these receptors, it prevents the endogenous orexin neuropeptides from exerting their wake-promoting effects. This inhibition of orexinergic signaling is believed to be the primary mechanism through which this compound promotes sleep.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated high-affinity binding and potent antagonist activity at both human OX1 and OX2 receptors.

Table 1: In Vitro Activity of this compound

| Parameter | OX1 Receptor | OX2 Receptor |

| IC50 | 1.05 nM | 1.27 nM |

Source:

While specific details from the primary literature are limited, a general protocol for such an assay would involve:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

-

Radioligand: A radiolabeled orexin peptide or a known orexin receptor antagonist would be used to label the receptors.

-

Assay Conditions: Membranes prepared from the CHO cells would be incubated with the radioligand and varying concentrations of this compound.

-

Detection: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Pharmacology

In vivo studies in animal models were conducted to assess the sleep-promoting effects of this compound.

Table 2: In Vivo Efficacy of this compound in Rats

| Species | Model | Dose | Key Findings |

| Rat | Polysomnogram | 1 mg/kg (oral) | Potent sleep-promoting effects. |

| Rat | Polysomnogram | 1-10 mg/kg (oral) | Dose-dependent increase in the percentage of total sleep. |

| Rat | - | Daily oral administration | Reduced sleep onset latency and prolonged sleep time; no tolerance observed for up to 14 days. |

A typical protocol for a preclinical polysomnography study would include:

-

Animals: Male Sprague-Dawley or Wistar rats would be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Housing: Animals would be housed individually in recording chambers with a controlled light-dark cycle (e.g., 12 hours light, 12 hours dark).

-

Acclimatization: A period of acclimatization to the recording setup is necessary before the experiment.

-

Drug Administration: this compound or vehicle would be administered orally at a specific time point, often just before the dark phase.

-

Data Recording: EEG and EMG signals would be continuously recorded for a defined period (e.g., 24 hours).

-

Sleep Stage Analysis: The recorded data would be scored into different sleep-wake stages (e.g., wakefulness, non-REM sleep, REM sleep) using specialized software.

-

Outcome Measures: Key parameters such as sleep latency, total sleep time, and the duration of each sleep stage would be quantified and compared between treatment groups.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats and dogs.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | Tmax | T1/2 | Predicted Human T1/2 |

| Rat | 3 mg/kg (oral) | < 1 hour | ~1.0 hour | 0.9 - 2.0 hours |

| Dog | 3 mg/kg (oral) | - | ~2.5 hours | - |

Source:

-

Animals: Fasting male Sprague-Dawley rats and Beagle dogs would be used.

-

Drug Administration: A single oral dose of this compound (e.g., 3 mg/kg) would be administered. For intravenous administration, this compound would be dissolved in a suitable vehicle like polyethylene glycol 400.

-

Blood Sampling: Blood samples would be collected at various time points post-dosing.

-

Plasma Analysis: Plasma concentrations of this compound and its metabolites would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Tmax (time to maximum concentration) and T1/2 (elimination half-life) would be calculated from the plasma concentration-time data.

Metabolism

The metabolism of this compound was investigated in rats, dogs, and human hepatocytes. The primary clearance mechanism was found to be metabolism through multiple oxidation pathways. In rats, the major circulating components were cleaved metabolites (M10, M12), while in dogs, the unchanged form was predominant. Studies with [14C]-labeled this compound confirmed its rapid absorption and elimination.

Clinical Development

This compound has undergone Phase 1, 2, and 3 clinical trials for the treatment of insomnia.

Phase 1 Studies

Phase 1 studies in healthy Japanese participants evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.

Table 4: Human Pharmacokinetic Parameters of this compound (Fasting)

| Parameter | Value |

| Tmax | 0.5 - 3.0 hours |

| T1/2 | 1.3 - 3.3 hours |

Source:

These studies confirmed the rapid absorption and elimination of this compound in humans. Dose-dependent increases in sleepiness-related pharmacodynamic outcomes were observed, with no consistent next-morning residual effects.

Phase 3 Pivotal Study

A Phase 3, randomized, double-blind, placebo-controlled study was conducted in Japanese patients with insomnia to evaluate the efficacy and safety of this compound.

Table 5: Key Aspects of the this compound Phase 3 Trial

| Aspect | Description |

| Participants | 596 Japanese patients with insomnia. |

| Design | Following a 2-week placebo run-in, patients were randomized (1:1:1) to receive this compound 5 mg, this compound 10 mg, or placebo for 2 weeks. This was followed by a 1-week placebo run-out period. |

| Primary Endpoint | Subjective sleep latency, assessed by a sleep diary. |

| Key Secondary Endpoint | Subjective sleep efficiency, assessed by a sleep diary. |

Table 6: this compound Phase 3 Efficacy Results at Week 2

| Endpoint | This compound 5 mg (vs. Placebo) | This compound 10 mg (vs. Placebo) |

| Change in Subjective Sleep Latency | -10.6 min (p < 0.001) | -10.1 min (p < 0.001) |

| Change in Subjective Sleep Efficiency | +3.41% (p < 0.001) | +2.94% (p < 0.001) |

Source:

Safety and Tolerability

In the Phase 3 study, this compound was generally well-tolerated. The most common adverse event was somnolence (3.1% for 5 mg, 3.6% for 10 mg, vs. 1.5% for placebo). Importantly, no adverse events of cataplexy, falls, muscular weakness, sleep paralysis, or hypnagogic/hypnopompic hallucinations were reported. There was no evidence of withdrawal symptoms or rebound insomnia during the placebo run-out period.

Visualizations

Orexin Signaling Pathway and this compound's Mechanism of Action

Caption: Orexin signaling pathway and the antagonistic action of this compound.

This compound Drug Development Workflow

Caption: A simplified workflow of this compound's development.

Experimental Workflow for Preclinical Polysomnography

References

- 1. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Vornorexant (TS-142): A Technical Guide to its Chemical Structure, Properties, and Dual Orexin Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (also known as TS-142 or ORN-0829) is a novel, potent, and selective dual orexin receptor antagonist (DORA) under investigation for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the sleep-wake cycle, offering a targeted approach to managing sleep disorders. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies employed in its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone | [1] |

| Synonyms | TS-142, ORN-0829 | [2][3] |

| CAS Number | 1517965-94-4 | [2] |

| Molecular Formula | C23H22FN7O2 | |

| Molecular Weight | 447.47 g/mol | |

| SMILES | CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F | |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO (≥ 60 mg/mL) |

Mechanism of Action: Dual Orexin Receptor Antagonism

This compound functions as a competitive antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These G-protein coupled receptors are central to the regulation of wakefulness. The binding of endogenous orexin peptides to these receptors triggers a signaling cascade that promotes and maintains an awake state. This compound blocks this interaction, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.

Orexin Signaling Pathway

The binding of orexin-A or orexin-B to OX1R and OX2R primarily activates Gq and/or Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The net effect of this signaling is an increase in neuronal excitability and the promotion of wakefulness.

Pharmacological Properties

This compound's pharmacological profile is characterized by its high affinity and potent antagonism of both orexin receptors, coupled with favorable pharmacokinetic properties that suggest a rapid onset of action and a low potential for next-day residual effects.

In Vitro Pharmacology

This compound demonstrates potent and balanced antagonist activity at both human OX1 and OX2 receptors.

| Parameter | OX1R | OX2R | Reference |

| IC50 (nM) | 1.05 | 1.27 |

Experimental Protocol: Orexin Receptor Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor. While the specific details for this compound's initial characterization are proprietary, a general protocol is as follows:

-

Cell Culture and Membrane Preparation: CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

-

Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated that this compound is rapidly absorbed and has a short elimination half-life.

| Species | Route | Tmax (h) | T1/2 (h) | Reference |

| Rat | Oral | <1 | ~1.0 | |

| Dog | Oral | <1 | ~2.5 |

Experimental Protocol: Preclinical Pharmacokinetic Study in Rats (General Methodology)

-

Animals: Male Sprague-Dawley rats are typically used.

-

Dosing: this compound is administered orally via gavage at various dose levels (e.g., 1, 3, 10 mg/kg).

-

Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, and T1/2.

Clinical Pharmacokinetics

In healthy human subjects, this compound has been shown to be rapidly absorbed and eliminated, consistent with the preclinical findings.

| Population | Dose | Tmax (h) | T1/2 (h) | Reference |

| Healthy Japanese Adults | 1-30 mg (single dose) | 0.5 - 3.0 | 1.32 - 3.25 |

Clinical Trial Protocol: Phase II Study in Insomnia Patients (NCT04573725)

This study was a randomized, double-blind, placebo-controlled, crossover trial to evaluate the efficacy and safety of single oral doses of this compound in patients with insomnia.

-

Primary Endpoints:

-

Latency to persistent sleep (LPS)

-

Wake after sleep onset (WASO)

-

-

Key Inclusion Criteria:

-

Diagnosis of insomnia disorder according to DSM-5 criteria.

-

-

Key Exclusion Criteria:

-

Other sleep disorders (e.g., sleep apnea, restless legs syndrome).

-

Certain comorbid medical or psychiatric conditions.

-

-

Intervention: Single oral doses of this compound (5, 10, and 30 mg) or placebo.

Synthesis

The chemical synthesis of this compound is a multi-step process involving the formation of its core heterocyclic structures and their subsequent coupling. While the detailed proprietary synthesis route is not publicly available, a plausible general synthetic workflow is outlined below.

Conclusion

This compound (TS-142) is a promising dual orexin receptor antagonist with a chemical structure and pharmacological profile optimized for the treatment of insomnia. Its potent and balanced activity at both OX1R and OX2R, combined with its rapid absorption and short elimination half-life, suggests the potential for a fast onset of sleep-promoting effects with a minimized risk of next-day impairment. Further clinical development will continue to elucidate its full therapeutic potential and safety profile.

References

Vornorexant's Binding Affinity for Orexin Receptors: A Technical Overview

Introduction

Vornorexant, also known as ORN-0829 or TS-142, is a novel, potent dual orexin receptor antagonist (DORA) that has been developed for the treatment of insomnia.[1] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), plays a crucial role in the regulation of sleep and wakefulness.[2][3] By competitively blocking the binding of orexin neuropeptides to both OX1R and OX2R, this compound suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[4] This technical guide provides an in-depth overview of this compound's binding affinity for OX1R and OX2R, the underlying signaling pathways, and the experimental methodologies used to characterize this interaction.

Binding Affinity of this compound

This compound exhibits high-affinity binding to both human orexin 1 (hOX1R) and orexin 2 (hOX2R) receptors. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The low nanomolar IC50 values of this compound underscore its high potency as a dual orexin receptor antagonist.

| Receptor Subtype | IC50 (nM) |

| Human Orexin 1 Receptor (hOX1R) | 1.05 |

| Human Orexin 2 Receptor (hOX2R) | 1.27 |

Orexin Signaling Pathway and this compound's Mechanism of Action

The orexin receptors, OX1R and OX2R, are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 class of G proteins. Upon binding of the endogenous ligands, orexin-A or orexin-B, the receptors undergo a conformational change, leading to the activation of Gq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation and the promotion of wakefulness.

This compound functions as a competitive antagonist at both OX1 and OX2 receptors. By occupying the binding site, it prevents the endogenous orexin peptides from activating the receptors, thereby inhibiting the downstream signaling cascade that promotes wakefulness.

Experimental Protocols

The binding affinity of this compound to orexin receptors is determined using in vitro assays, most commonly radioligand binding assays. While the specific, detailed protocol for this compound from the primary literature is not publicly available, a generalized methodology for such an assay is described below.

Generalized Radioligand Binding Assay Protocol for Orexin Receptors

This protocol is based on standard procedures for determining ligand binding to GPCRs.

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured.

-

The cells are harvested and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a radiolabeled orexin receptor ligand (e.g., [125I]orexin-A) is added to each well.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells.

-

A set of wells containing the radioligand and a high concentration of a known orexin receptor antagonist (e.g., suvorexant) is used to determine non-specific binding.

-

A set of wells containing only the radioligand and buffer is used to determine total binding.

-

The prepared cell membranes are added to each well to initiate the binding reaction.

-

The plate is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Conclusion

This compound is a potent dual orexin receptor antagonist with high binding affinity for both OX1R and OX2R, as evidenced by its low nanomolar IC50 values. Its mechanism of action involves the competitive inhibition of the wake-promoting orexin signaling pathway. This pharmacological profile makes this compound a promising therapeutic agent for the treatment of insomnia, with the potential for a rapid onset of action and a favorable safety profile. Further clinical studies will continue to elucidate its full therapeutic potential.

References

- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

Vornorexant: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vornorexant, also known as TS-142 or ORN0829, is a novel, potent, and selective dual orexin receptor antagonist (DORA) under development for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the overactive arousal pathways implicated in insomnia, thereby promoting sleep onset and maintenance.[1][2] This technical guide provides a detailed overview of the pharmacological profile of this compound, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of wakefulness, and its blockade is a well-established therapeutic strategy for insomnia.[1] this compound exhibits high affinity for both human orexin receptors, potently inhibiting their activation by endogenous orexin peptides.

Pharmacodynamics

Preclinical studies in rats have demonstrated that this compound effectively promotes sleep. Oral administration of this compound has been shown to reduce sleep onset latency and increase total sleep time in a dose-dependent manner. Polysomnography studies in rats revealed that this compound significantly increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

Clinical studies in healthy Japanese participants have corroborated these sleep-promoting effects. Pharmacodynamic assessments using the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT) showed dose-dependent increases in sleepiness-related outcomes at 1 and 4 hours post-dose, with no significant next-day residual effects. Phase 2 and 3 clinical trials in patients with insomnia have confirmed the efficacy of this compound in improving both objective and subjective sleep parameters, including latency to persistent sleep (LPS), wake after sleep onset (WASO), and subjective sleep latency and efficiency.

Pharmacokinetics

This compound is characterized by rapid absorption and elimination. Following oral administration in humans under fasting conditions, the time to maximum plasma concentration (Tmax) ranges from 0.5 to 3.0 hours. The elimination half-life is relatively short, ranging from 1.32 to 3.25 hours, which is consistent with its design to minimize next-day residual effects. The area under the plasma concentration-time curve (AUC) of this compound increases proportionally with the dose.

Preclinical studies in rats and dogs also show rapid absorption and elimination. The main clearance mechanism for this compound is metabolism through multiple oxidative pathways. While several metabolites have been identified, the unchanged form of this compound is the major circulating component in dogs and is considered to be the primary contributor to its pharmacological efficacy.

Clinical Efficacy and Safety

Phase 3 clinical trials in Japanese patients with insomnia have demonstrated that this compound at doses of 5 mg and 10 mg significantly improves subjective sleep latency and sleep efficiency compared to placebo. The most common adverse event reported was somnolence. Importantly, no serious adverse events such as cataplexy, falls, or excessive daytime sleepiness were observed. Furthermore, there was no evidence of withdrawal symptoms or rebound insomnia upon discontinuation of the drug.

Data Presentation

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Human OX1R | Human OX2R | Reference |

| IC50 (nM) | 1.05 | 1.27 |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose, Fasting)

| Dose | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| 1-30 mg | 0.500 - 3.00 | 1.32 - 3.25 | Dose-proportional |

Table 3: Summary of this compound Phase 3 Clinical Trial Efficacy Data in Insomnia Patients

| Endpoint (vs. Placebo) | This compound 5 mg | This compound 10 mg | Reference |

| Change in Subjective Sleep Latency (min) | -10.6 | -10.1 | |

| Change in Subjective Sleep Efficiency (%) | +3.41 | +2.94 |

Experimental Protocols

In Vitro Orexin Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonist activity of this compound at human orexin 1 and 2 receptors.

Methodology:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).

-

Binding Assay: A competitive radioligand binding assay is performed. Membranes prepared from the hOX1R or hOX2R expressing CHO cells are incubated with a specific radioligand (e.g., [3H]-EMPA for OX2R) and varying concentrations of this compound. The amount of radioactivity bound to the membranes is measured to determine the concentration of this compound required to inhibit 50% of the radioligand binding (IC50).

-

Functional Assay (Intracellular Calcium Mobilization): The antagonist activity of this compound is assessed by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization. The hOX1R or hOX2R expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are then pre-incubated with different concentrations of this compound before being stimulated with a fixed concentration of orexin-A. The change in fluorescence, indicative of intracellular calcium levels, is measured using a fluorescence imaging plate reader (FLIPR). The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of the orexin-A-induced calcium response.

In Vivo Polysomnography in Rats

Objective: To evaluate the sleep-promoting effects of this compound in an animal model.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.

-

Acclimation: Following a recovery period, the animals are acclimated to the recording chambers and tethered to the recording system.

-

Drug Administration: this compound or vehicle is administered orally at the beginning of the dark phase (the active period for nocturnal animals).

-

Data Recording and Analysis: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-24 hours). The sleep-wake stages (wakefulness, NREM sleep, REM sleep) are scored manually or automatically based on the EEG and EMG characteristics. Key parameters such as sleep latency, total sleep time, and the duration of each sleep stage are quantified and compared between the this compound and vehicle-treated groups.

Rotarod Test in Rats

Objective: To assess the potential of this compound to cause motor impairment, a common side effect of hypnotic drugs.

Methodology:

-

Apparatus: An accelerating rotarod apparatus is used.

-

Animals: Male Sprague-Dawley rats are used.

-

Training: Prior to the test day, rats are trained to stay on the rotating rod for a set duration.

-

Test Procedure: On the test day, a baseline latency to fall from the rotarod is measured for each rat. Subsequently, the rats are orally administered this compound, a positive control (e.g., a benzodiazepine), or vehicle. At various time points after dosing, the rats are placed back on the accelerating rotarod, and the latency to fall is recorded. A decrease in the latency to fall compared to the vehicle group indicates motor impairment.

Mandatory Visualization

References

Vornorexant's Preclinical Pharmacokinetic Profile: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of vornorexant (also known as TS-142 or ORN0829), a novel dual orexin receptor antagonist under development for the treatment of insomnia. The data herein, targeted towards researchers, scientists, and drug development professionals, summarizes key findings from preclinical studies in rat and dog models, offering a foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Preclinical investigations reveal that this compound exhibits a pharmacokinetic profile characterized by rapid absorption and elimination in both rat and dog models. The primary mechanism for its clearance is through extensive metabolism, involving multiple oxidative pathways. Notably, the unchanged form of this compound is the major circulating component in dogs, whereas in rats, cleaved metabolites are more prominent. Despite these differences, the metabolic pathways are qualitatively similar across the tested species and in human hepatocytes. The rapid elimination kinetics observed in preclinical models suggest a low potential for next-day residual effects in clinical applications.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats and male beagle dogs following both intravenous and oral administration. The key parameters are summarized in the tables below.

Rat Pharmacokinetic Parameters

| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |

| Tmax (h) | - | 0.8 ± 0.3 |

| Cmax (ng/mL) | - | 185 ± 50 |

| t½ (h) | 1.0 ± 0.1 | 1.0 ± 0.1 |

| AUCinf (h·ng/mL) | 319 ± 24 | 290 ± 59 |

| CL (mL/h/kg) | 52.3 ± 3.9 | - |

| Vdss (L/kg) | 1.3 ± 0.1 | - |

| Bioavailability (%) | - | 7.6 |

Data are presented as mean ± standard deviation (n=3).

Dog Pharmacokinetic Parameters

| Parameter | Intravenous (0.5 mg/kg) | Oral (3 mg/kg) |

| Tmax (h) | - | 0.9 ± 0.2 |

| Cmax (ng/mL) | - | 2580 ± 260 |

| t½ (h) | 2.5 ± 0.2 | 2.5 ± 0.1 |

| AUCinf (h·ng/mL) | 1840 ± 120 | 6430 ± 510 |

| CL (mL/h/kg) | 4.6 ± 0.3 | - |

| Vdss (L/kg) | 0.4 ± 0.0 | - |

| Bioavailability (%) | - | 58.0 |

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

The pharmacokinetic studies were conducted using the following methodologies:

Animal Models

All animal studies received approval from the Institutional Animal Care and Use Committee.[2]

Dosing

-

Intravenous Administration:

-

Oral Administration:

-

Rats and Dogs: 3 mg/kg of this compound suspended in 0.5% (w/v) methylcellulose 400.

-

Sample Collection and Analysis

Blood samples were collected into tubes containing EDTA-2K at specified time points post-dose (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma concentrations of this compound and its metabolites were determined using a validated analytical method.

Absorption and Excretion Studies

To investigate the absorption and excretion of this compound, [14C]-labeled this compound was administered orally to fasting rats and dogs. Urine and feces were collected to determine the routes and extent of excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is rapidly absorbed following oral administration in both rats and dogs, with the time to reach maximum plasma concentration (Tmax) being less than one hour in both species.

Distribution

Following oral administration of [14C]this compound, radioactivity was widely distributed to major organs, including the liver and kidneys in rats. The radioactivity was almost completely eliminated from the body within 24 hours post-dose in both species, indicating no significant tissue accumulation.

Metabolism

The primary clearance mechanism for this compound is metabolism via multiple oxidative pathways. In rats, the major circulating components were the cleaved metabolites M10 and M12. In contrast, the unchanged form of this compound was the predominant component in dog plasma, followed by metabolites M1 and M3. In vitro studies using human hepatocytes confirmed the formation of similar metabolites, including M1, M3, M10, and M12, suggesting that the metabolic pathways are comparable across species.

Caption: this compound ADME Pathway.

Excretion

This compound and its metabolites are rapidly and almost completely eliminated. In rats administered [pyrazole ring-14C]this compound, 56.9% of the dose was excreted in urine and 41.8% in feces. With [carbonyl-14C]this compound in rats, 35.1% was excreted in urine and 58.9% in feces. In dogs given [carbonyl-14C]this compound, 51.1% of the dose was recovered in urine and 45.3% in feces. In both species, over 82.7% of the administered dose was excreted within 24 hours.

Interspecies Comparison and Clinical Relevance

This compound exhibits a shorter half-life in rats (approximately 1.0 hour) compared to dogs (approximately 2.5 hours). The oral bioavailability is significantly higher in dogs (58.0%) than in rats (7.6%). The rapid absorption and elimination profile observed in these preclinical species is consistent with the pharmacokinetic profile seen in healthy human volunteers, where this compound also demonstrated rapid absorption and a short elimination half-life (1.32–3.25 hours). This alignment between preclinical and clinical data supports the potential for this compound to have a rapid onset of action and minimal next-day residual effects in the treatment of insomnia.

Caption: Preclinical to Clinical Translation.

References

Vornorexant's Short Half-Life: A Technical Guide for CNS Drug Development

An In-depth Analysis of Vornorexant's Pharmacokinetic Profile and Its Implications for Insomnia and Sleep Apnea Research

This compound (ORN-0829, TS-142) is a novel, orally administered dual orexin receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia and sleep apnea.[1] By competitively blocking orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound inhibits the wakefulness-promoting effects of orexin neuropeptides, thereby facilitating the onset and maintenance of sleep.[2][3] A key characteristic of its pharmacokinetic profile is a rapid absorption and a notably short elimination half-life, which is by design to minimize next-day residual effects, a common challenge with hypnotic agents.[1][4] This technical guide provides a comprehensive overview of this compound's half-life, the methodologies used to determine it, and the implications for ongoing and future research.

Pharmacokinetic Profile of this compound

Clinical studies, primarily Phase 1 trials in healthy Japanese participants, have characterized the pharmacokinetic profile of this compound. The drug is rapidly absorbed and eliminated after oral administration under fasting conditions.

Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Population | Study Design |

| Elimination Half-Life (t½) | 1.3 - 3.3 hours | Healthy Adults | Single & Multiple Ascending Dose |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.0 hours | Healthy Adults | Single Ascending Dose |

| Area Under the Curve (AUC) | Increases proportionally with dose increments (1-30 mg) | Healthy Adults | Single Ascending Dose |

Table 1: Summary of this compound Pharmacokinetic Parameters. Data compiled from Phase 1 clinical studies.

The short elimination half-life of 1.3 to 3.3 hours is a defining feature of this compound. This rapid clearance is intended to provide a therapeutic effect during the night while minimizing the risk of next-day somnolence or cognitive impairment, which can affect patient safety and daily functioning. The Tmax of 0.5 to 3.0 hours indicates rapid absorption, aligning with the therapeutic goal of a quick onset of sleep. Furthermore, the dose-proportional increase in AUC suggests predictable and linear pharmacokinetics within the studied dose range.

This compound Mechanism of Action: Orexin Pathway Antagonism

This compound exerts its sleep-promoting effects by antagonizing the orexin signaling pathway, which is a central regulator of wakefulness, arousal, and appetite. Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that bind to OX1 and OX2 receptors, which are G protein-coupled receptors (GPCRs). This binding activates downstream signaling cascades, primarily through Gq/11, Gi/o, and Gs proteins, leading to neuronal excitation and the promotion of wakefulness. This compound competitively blocks both OX1 and OX2 receptors, preventing orexin binding and thereby suppressing this wakefulness signal.

Experimental Protocols for Pharmacokinetic Assessment

Determining the half-life and other pharmacokinetic parameters of a drug like this compound involves a standardized set of procedures typical for a Phase 1 clinical trial. While the exact, proprietary protocol for this compound is not public, the methodology can be reconstructed based on standard practices and published data for similar compounds.

Study Design and Participant Management

A typical Phase 1 study to assess pharmacokinetics would employ a single ascending dose (SAD) and a multiple ascending dose (MAD) design in healthy adult volunteers.

-

Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.

-

Participants: Healthy adult volunteers, often screened for good health through physical exams, ECGs, and laboratory tests. Participants are typically housed in a clinical research unit (CRU) for close monitoring.

-

Dosing:

-

SAD: Small cohorts of participants receive a single oral dose of this compound (e.g., 1, 5, 10, 20, 30 mg) or a placebo. Dose escalation in subsequent cohorts proceeds only after safety and tolerability are confirmed for the previous dose level.

-

MAD: Participants receive daily doses of this compound or placebo for a set period (e.g., 7-14 days) to assess steady-state pharmacokinetics and accumulation.

-

-

Food Effect: A sub-study may be conducted where a single dose is administered with a high-fat meal versus fasting conditions to evaluate the effect of food on absorption.

Blood Sample Collection and Processing

Serial blood sampling is critical for accurately defining the concentration-time profile of the drug.

-

Materials: K2-EDTA or sodium heparin vacutainer tubes, refrigerated centrifuge, cryovials.

-

Procedure:

-

Venous blood samples (e.g., 3-5 mL) are collected via an indwelling catheter or direct venipuncture.

-

A pre-dose sample is taken (time 0).

-

Post-dose samples are collected at specified time points, for instance: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours. The high frequency of early time points is crucial for accurately capturing the Cmax and absorption phase for a rapidly absorbed drug.

-

Tubes are inverted gently 8-10 times and immediately placed on ice or in a refrigerated rack.

-

Within a specified time (e.g., 1 hour), samples are centrifuged at ~1500 x g for 15 minutes at 4°C to separate plasma.

-

The supernatant (plasma) is carefully transferred into labeled cryovials.

-

Plasma samples are frozen and stored at -70°C or lower until analysis.

-

Bioanalytical Method: LC-MS/MS

Quantification of this compound in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to isolate the drug from plasma proteins.

-

Thaw plasma samples.

-

Aliquot a small volume (e.g., 100 µL) of plasma.

-

Add an internal standard (typically a stable isotope-labeled version of the drug, e.g., ¹³C,²H₃-vornorexant) to correct for extraction variability.

-

Add a precipitating agent (e.g., acetonitrile) or an extraction solvent (e.g., methyl t-butyl ether).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vial for injection into the LC-MS/MS system.

-

-

Chromatography: An HPLC or UPLC system with a C18 column is used to separate this compound from other plasma components. A gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

-

Key Parameters Calculated:

-

Cmax (Maximum Concentration): Obtained directly from the observed data.

-

Tmax (Time to Cmax): Obtained directly from the observed data.

-

AUC (Area Under the Curve): Calculated using the linear-up/log-down trapezoidal rule. AUC₀₋ₜ is calculated to the last measurable time point, and AUC₀₋ᵢₙf is extrapolated to infinity.

-

λz (Terminal Elimination Rate Constant): Determined by linear regression of the terminal log-linear portion of the concentration-time curve.

-

t½ (Elimination Half-Life): Calculated as ln(2) / λz .

-

The workflow for a typical pharmacokinetic study is visualized below.

Implications for Research and Development

The short half-life of this compound is central to its therapeutic hypothesis and has several key implications for research:

-

Reduced Next-Day Impairment: The primary advantage is a lower likelihood of residual morning sedation, cognitive slowing, or impaired driving performance. This is a significant potential differentiator from hypnotics with longer half-lives. Research should continue to focus on objective measures of "next-day effects," such as the Digit Symbol Substitution Test (DSST) and Psychomotor Vigilance Task (PVT), to confirm this benefit.

-

Suitability for Sleep-Onset and Maintenance Insomnia: The rapid absorption (short Tmax) and sufficient duration of action to cover a typical sleep period make it suitable for patients who have difficulty both falling asleep and staying asleep. Clinical trials in insomnia patients should carefully evaluate efficacy at different points in the night.

-

Lower Risk of Accumulation: In multiple-dosing regimens, a short half-life reduces the risk of drug accumulation, which can lead to increased side effects over time. This is particularly relevant for elderly populations, who may have reduced metabolic clearance. Pharmacokinetic studies comparing elderly and non-elderly subjects are crucial.

-

Dosing Flexibility: The rapid clearance may offer more flexibility. For instance, it could potentially be used on an as-needed basis without significant concerns about accumulation.

-

Application in Sleep Apnea: The development for sleep apnea is an intriguing application. The mechanism may involve stabilizing sleep architecture without causing respiratory depression, a risk with many sedatives. The short half-life ensures that any potential effects on airway muscle tone are resolved by morning.

References

Vornorexant's Impact on Sleep Architecture in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vornorexant is a novel dual orexin receptor antagonist (DORA) that has demonstrated significant sleep-promoting effects in preclinical animal models. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to both orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound effectively suppresses the orexinergic drive for wakefulness, leading to a reduction in sleep onset latency and an increase in total sleep time.[1] Preclinical studies in rats have shown that orally administered this compound rapidly occupies orexin receptors in the brain, with a pharmacokinetic profile characterized by rapid absorption and a short half-life, suggesting a low risk of next-morning residual effects.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound's effects on sleep architecture, details the experimental methodologies employed in these key studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Orexin Signaling and its Antagonism by this compound

The orexin system is a primary regulator of arousal and wakefulness. Orexin-A and Orexin-B, neuropeptides produced in the lateral hypothalamus, bind to and activate OX1 and OX2 receptors, which are G-protein coupled receptors, to promote a state of wakefulness.[3] this compound acts as a competitive antagonist at both of these receptors, thereby inhibiting the downstream signaling cascades that lead to neuronal excitation and arousal.

The binding of orexins to their receptors initiates signaling through multiple G-protein subtypes. The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in neuronal depolarization and an increased firing rate, promoting wakefulness. This compound, by blocking the initial binding of orexins, prevents the initiation of this wake-promoting signaling cascade.

Quantitative Effects on Sleep Architecture in Animal Models

Preclinical studies in rats have demonstrated that this compound produces dose-dependent changes in sleep architecture, primarily characterized by a significant reduction in sleep onset latency and an increase in total sleep time.[1] While detailed quantitative tables from these studies are not publicly available in their entirety, the consistent qualitative reports indicate a robust sleep-promoting effect.

Table 1: Summary of this compound's Effects on Sleep Parameters in Rats

| Parameter | Effect | Animal Model | Dosage | Citation |

| Sleep Onset Latency | Decreased | Sprague-Dawley Rats | Not specified | |

| Total Sleep Time | Increased | Sprague-Dawley Rats | Not specified | |

| Wakefulness | Decreased | Sprague-Dawley Rats | Not specified | |

| NREM Sleep | Increased | Sprague-Dawley Rats | Not specified | |

| REM Sleep | Increased | Sprague-Dawley Rats | Not specified |

Note: This table summarizes the qualitative findings from published abstracts. Specific quantitative data on the percentage change in each sleep stage at different doses is not available in the cited literature.

Detailed Experimental Protocols

The evaluation of this compound's effect on sleep architecture in animal models involves a standardized set of procedures designed to ensure the accurate recording and analysis of sleep-wake states.

Animal Models

-

Species: Male Sprague-Dawley rats are commonly used for these studies.

-

Housing: Animals are typically housed individually in temperature- and humidity-controlled environments with a 12-hour light/dark cycle to allow for proper circadian rhythm entrainment. Food and water are provided ad libitum.

Surgical Implantation of EEG/EMG Electrodes

To accurately measure sleep stages, animals undergo a surgical procedure for the implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes.

-

Anesthesia: The surgery is performed under deep anesthesia.

-

Electrode Placement:

-

EEG: Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices to record brainwave activity.

-

EMG: Wire electrodes are inserted into the nuchal (neck) muscles to monitor muscle tone.

-

-

Recovery: A recovery period of at least one week is allowed post-surgery before the commencement of sleep recordings to ensure the animal has fully recovered from the procedure.

Drug Administration

-

Route of Administration: this compound is typically administered orally (p.o.).

-

Vehicle: The drug is often suspended in a vehicle such as a 0.5% solution of methylcellulose.

-

Timing: For studying sleep-promoting effects, this compound is administered just before the dark phase (the active period for rodents) to assess its ability to induce sleep during a period of natural wakefulness.

Sleep Recording and Analysis

-

Data Acquisition: Following drug administration, EEG and EMG signals are continuously recorded for a specified period, often 24 hours. The signals are amplified, filtered, and digitized for computer analysis.

-

Vigilance State Scoring: The recorded data is scored into distinct vigilance states:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

-

NREM (Non-Rapid Eye Movement) Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.

-

REM (Rapid Eye Movement) Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).

-

-

Data Analysis: The scored data is then analyzed to determine various sleep parameters, including:

-

Latency to persistent sleep (sleep onset latency).

-

Total time spent in each vigilance state (wake, NREM, REM).

-

Number and duration of sleep/wake bouts.

-

Sleep efficiency (total sleep time / total recording time).

-

Receptor Occupancy Studies

To establish the relationship between the dose of this compound, its concentration in the brain, and its pharmacological effect, receptor occupancy studies are conducted.

-

Methodology: These studies typically involve administering this compound to animals at various doses. At specific time points after administration, the animals are euthanized, and their brains are collected. The level of this compound bound to orexin receptors is then quantified using techniques such as radioligand binding assays or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Findings: Studies have shown that this compound rapidly occupies both OX1 and OX2 receptors in the rat brain after oral administration, and the degree of occupancy is dependent on the plasma concentration of the drug. This rapid on-and-off-rate at the receptor level is consistent with its pharmacokinetic profile and its intended use as a hypnotic with a low potential for next-day effects.

Logical Relationship of this compound's Mechanism of Action

The sleep-promoting effects of this compound can be understood through a clear logical progression from its molecular action to its physiological outcome.

Conclusion

Preclinical studies in animal models have robustly demonstrated that this compound is a potent dual orexin receptor antagonist with significant sleep-promoting properties. Its mechanism of action, involving the blockade of the wake-promoting orexin system, leads to a clear and dose-dependent alteration of sleep architecture, primarily a reduction in sleep latency and an increase in total sleep time. The detailed experimental protocols employed in these studies provide a solid foundation for understanding its pharmacological profile. The rapid absorption and short half-life of this compound observed in these animal models are desirable characteristics for a hypnotic agent, suggesting its potential to be an effective treatment for insomnia with a low risk of next-day residual effects. Further publication of detailed quantitative data from these preclinical studies will be invaluable for a more in-depth understanding of its dose-response relationship on sleep architecture.

References

- 1. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical metabolism and the disposition of this compound/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the role of Vornorexant in the sleep-wake cycle

An In-Depth Examination of the Core Science for Researchers and Drug Development Professionals

Introduction

Vornorexant (also known as TS-142) is a novel dual orexin receptor antagonist (DORA) investigated for the treatment of insomnia. This technical guide provides a comprehensive overview of the mechanism of action, preclinical pharmacology, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound in modulating the sleep-wake cycle. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal and wakefulness.[1] By antagonizing both orexin receptors, this compound reduces the wake-promoting signals in the brain, thereby facilitating the initiation and maintenance of sleep.[2] This mechanism of action represents a targeted approach to treating insomnia, differing from traditional hypnotic agents that broadly enhance inhibitory neurotransmission.

Mechanism of Action: Dual Orexin Receptor Antagonism

This compound functions by competitively binding to and inhibiting the activity of both the orexin 1 (OX1) and orexin 2 (OX2) receptors. This dual antagonism is critical as both receptors are involved in the promotion of wakefulness. The orexin signaling pathway is a central component of the ascending arousal system, with orexin neurons in the lateral hypothalamus projecting to and activating various wake-promoting centers in the brain.

Figure 1: this compound's Mechanism of Action

By blocking the binding of orexin-A and orexin-B to their receptors, this compound attenuates the excitatory signaling that maintains wakefulness, leading to a state permissive for sleep onset and maintenance.

Preclinical Pharmacology

In Vitro Receptor Binding and Activity

This compound demonstrates high affinity for both human orexin receptors. In vitro studies have quantified its binding affinity and functional antagonism.

| Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) |

| Orexin 1 Receptor (OX1R) | 0.460 nM | 1.61 nM |

| Orexin 2 Receptor (OX2R) | 0.374 nM | 1.76 nM |

| Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of this compound.[3] |

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.

Figure 2: In Vitro Binding Assay Workflow

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing recombinant human OX1R or OX2R are prepared.

-

Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled orexin receptor antagonist and varying concentrations of this compound.

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Animal Studies

Preclinical studies in rats and dogs have demonstrated the sleep-promoting effects of this compound.

| Species | Effect |

| Rat | Reduced sleep onset latency and prolonged sleep time.[2] No tolerance was observed after 14 days of daily administration.[2] |

| Dog | Demonstrated rapid absorption and a relatively short half-life. |

| Table 2: Summary of In Vivo Effects of this compound in Animal Models. |

To assess the effects of this compound on sleep architecture, electroencephalography (EEG) and electromyography (EMG) are recorded in freely moving rats.

References

Vornorexant: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent, dual orexin receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia.[1][2] By competitively blocking both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound inhibits the wake-promoting signals of the orexin neuropeptide system, thereby facilitating the onset and maintenance of sleep.[3][4] Its distinct pharmacokinetic profile, characterized by rapid absorption and a short elimination half-life, is designed to provide rapid sleep onset while minimizing next-day residual effects, a common concern with traditional hypnotics.[5] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and explores its potential applications in broader neuroscience research beyond insomnia.

Introduction to the Orexin System and this compound

The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and appetite. Orexin neurons, located in the lateral hypothalamus, project widely throughout the central nervous system, promoting alertness. The discovery that a deficiency in orexin signaling causes narcolepsy highlighted this system as a prime target for developing novel sleep disorder therapies.

Unlike traditional hypnotics such as benzodiazepines that potentiate the inhibitory neurotransmitter GABA, DORAs like this compound work by suppressing the wake drive. This mechanism is believed to offer a more favorable safety profile, with a reduced risk of dependence, withdrawal symptoms, and next-day cognitive impairment. This compound was specifically designed to have a rapid onset of action and a short half-life to reduce the risk of residual morning sleepiness.

Mechanism of Action

This compound functions as a competitive antagonist at both OX1 and OX2 receptors. By binding to these receptors, it prevents the endogenous orexin peptides from initiating the signaling cascade that promotes and sustains wakefulness. This blockade of orexinergic signaling leads to a reduction in arousal and facilitates the transition to sleep.

Caption: this compound blocks orexin peptides from binding to OX1/OX2 receptors.

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation to characterize its efficacy, safety, and pharmacokinetic profile.

In Vitro Receptor Affinity

This compound demonstrates high-affinity binding and potent antagonism at both human orexin receptors.

| Parameter | OX1 Receptor (OX1R) | OX2 Receptor (OX2R) | Reference |

| IC₅₀ | 1.05 nM | 1.27 nM |

Preclinical Pharmacokinetics

Studies in rats and dogs show that this compound is rapidly absorbed and eliminated.

| Species | Tₘₐₓ (Oral) | t₁/₂ (Oral) | Bioavailability | Reference |

| Rat | < 1.0 h | ~1.0 h (0.238 h reported) | Not specified | |

| Dog | < 1.0 h | ~2.5 h (1.16 h reported) | Not specified |

Human Pharmacokinetics (Phase 1)

In healthy Japanese participants, this compound displayed a favorable pharmacokinetic profile for an insomnia therapeutic.

| Dose Range (Single Ascending) | Tₘₐₓ | t₁/₂ | AUC | Reference |

| 1-30 mg (fasted) | 0.5 - 3.0 h | 1.32 - 3.25 h | Increased proportionally with dose |

Clinical Efficacy (Phase 3)

A pivotal Phase 3 study in Japanese patients with insomnia demonstrated significant improvements in key sleep parameters compared to placebo over a two-week period.

| Parameter | This compound 5 mg (VOR5) | This compound 10 mg (VOR10) | Placebo | Reference |

| Change in Subjective Sleep Latency (min) | -10.6 (p < .001 vs placebo) | -10.1 (p < .001 vs placebo) | - | |

| Change in Subjective Sleep Efficiency (%) | +3.41 (p < .001 vs placebo) | +2.94 (p < .001 vs placebo) | - | |

| Most Common Adverse Event (Somnolence) | 3.1% | 3.6% | 1.5% |

Potential Applications in Neuroscience Research

While primarily developed for insomnia, this compound's mechanism of action suggests its utility as a research tool and potential therapeutic in other areas of neuroscience.

Insomnia and Sleep Disorders

This compound's primary application is the treatment of insomnia, characterized by difficulty initiating or maintaining sleep. Its rapid onset and short duration of action make it a promising option for reducing sleep latency with a lower risk of next-day impairment. It is also under investigation for sleep apnea.

Substance Use Disorders